(E)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-Nalpha-(morpholin-4-ylcarbonyl)-L-phenylalaninamide
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Overview
Description
N-((1S)-1-BENZYL-2-{[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-2-OXOETHYL)-4-MORPHOLINECARBOXAMIDE is a complex organic compound belonging to the class of organic acids and derivatives This compound is characterized by its unique structure, which includes a morpholine ring, a thiadiazole moiety, and a benzyl group
Preparation Methods
The synthesis of N-((1S)-1-BENZYL-2-{[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-2-OXOETHYL)-4-MORPHOLINECARBOXAMIDE involves multiple steps. The synthetic route typically starts with the preparation of the thiadiazole ring, followed by the introduction of the methoxymethyl group. The benzyl group is then attached to the thiadiazole ring. The final step involves the formation of the morpholine ring and the carboxamide group. The reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
N-((1S)-1-BENZYL-2-{[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-2-OXOETHYL)-4-MORPHOLINECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethyl group can be replaced by other nucleophiles.
Scientific Research Applications
N-((1S)-1-BENZYL-2-{[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-2-OXOETHYL)-4-MORPHOLINECARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((1S)-1-BENZYL-2-{[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-2-OXOETHYL)-4-MORPHOLINECARBOXAMIDE involves its interaction with specific molecular targets, such as cathepsins. By binding to the active site of these enzymes, the compound inhibits their activity, which can lead to various biological effects, including the inhibition of tumor growth and the modulation of immune responses .
Comparison with Similar Compounds
N-((1S)-1-BENZYL-2-{[5-(METHOXYMETHYL)-1,3,4-THIADIAZOL-2-YL]AMINO}-2-OXOETHYL)-4-MORPHOLINECARBOXAMIDE can be compared with other similar compounds, such as:
N-[(1S)-2-{[(1R)-2-(benzyloxy)-1-cyano-1-methylethyl]amino}-1-(cyclohexylmethyl)-2-oxoethyl]morpholine-4-carboxamide: This compound shares a similar morpholine ring and carboxamide group but differs in the substituents attached to the morpholine ring.
N-[(1S)-2-[(4-cyano-1-methylpiperidin-4-yl)amino]-1-(cyclohexylmethyl)-2-oxoethyl]morpholine-4-carboxamide:
Properties
Molecular Formula |
C18H23N5O4S |
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Molecular Weight |
405.5 g/mol |
IUPAC Name |
N-[(2S)-1-[[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide |
InChI |
InChI=1S/C18H23N5O4S/c1-26-12-15-21-22-17(28-15)20-16(24)14(11-13-5-3-2-4-6-13)19-18(25)23-7-9-27-10-8-23/h2-6,14H,7-12H2,1H3,(H,19,25)(H,20,22,24)/t14-/m0/s1 |
InChI Key |
VBLNUYJSLVIQHO-AWEZNQCLSA-N |
Isomeric SMILES |
COCC1=NN=C(S1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)N3CCOCC3 |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C(CC2=CC=CC=C2)NC(=O)N3CCOCC3 |
Origin of Product |
United States |
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